1-[(1-Methyl-1H-pyrazol-4-YL)methyl]piperidin-3-YL}methylamine is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring, a methyl group attached to a pyrazole, and an amine functional group. The structural complexity of this compound makes it of interest in various fields, particularly in medicinal chemistry and drug development.
The compound can be synthesized through various organic chemistry techniques, which involve the combination of different chemical precursors. Research articles and databases such as Reaxys and SciFinder are valuable resources for finding synthesis methods and related literature.
This compound can be classified under the following categories:
The synthesis of 1-[(1-Methyl-1H-pyrazol-4-YL)methyl]piperidin-3-YL}methylamine can be approached through several methods:
The synthesis typically involves:
The molecular structure of 1-[(1-Methyl-1H-pyrazol-4-YL)methyl]piperidin-3-YL}methylamine can be represented by its chemical formula, . The structure features:
The compound's molecular weight is approximately 218.30 g/mol. Structural diagrams can be generated using software like ChemDraw or online databases like PubChem.
The compound can participate in several chemical reactions:
The reaction conditions (solvent choice, temperature, and catalyst use) will significantly influence the yield and purity of the product. Techniques such as thin-layer chromatography (TLC) can be employed for monitoring reaction progress.
The mechanism of action for compounds like 1-[(1-Methyl-1H-pyrazol-4-YL)methyl]piperidin-3-YL}methylamine often involves interactions with biological targets such as receptors or enzymes.
Research indicates that similar compounds may exhibit activity on neurotransmitter systems, potentially influencing mood or cognitive functions. Detailed studies using biochemical assays would be necessary to elucidate specific mechanisms.
Key physical properties include:
Chemical properties relevant to this compound include:
Relevant data can often be found in chemical databases or through experimental literature.
1-[(1-Methyl-1H-pyrazol-4-YL)methyl]piperidin-3-YL}methylamine has potential applications in:
This compound's unique structure may provide insights into developing therapies for various diseases, particularly those affecting the central nervous system. Further research is warranted to explore its full therapeutic potential.
The compound {1-[(1-Methyl-1H-pyrazol-4-YL)methyl]piperidin-3-YL}methylamine (CAS No. 1006483-95-9) follows systematic IUPAC naming conventions that precisely define its molecular architecture. The core structure features a piperidine ring substituted at the N1 position with a (1-methyl-1H-pyrazol-4-yl)methyl group and at the C3 position with an aminomethyl moiety (–CH₂NH₂) [1] [4]. Its molecular formula is C₁₁H₂₀N₄, with a molecular weight of 208.30 g/mol. Key identifiers include:
Table 1: Nomenclature and Structural Descriptors
Property | Value |
---|---|
IUPAC Name | [1-[(1-methylpyrazol-4-yl)methyl]piperidin-3-yl]methanamine |
CAS No. | 1006483-95-9 |
Molecular Formula | C₁₁H₂₀N₄ |
Molecular Weight | 208.30 g/mol |
SMILES | CN1C=C(C=N1)CN2CCCC(C2)CN |
Hybrid Type | Piperidine-3-methylamine / N-alkylated pyrazole |
Structurally, it belongs to the piperidine-pyrazole hybrid family, characterized by a planar, aromatic pyrazole ring connected via a methylene linker (–CH₂–) to the nitrogen atom of a non-aromatic piperidine ring. The piperidine ring adopts a chair conformation, while the methylamine substituent at C3 provides a flexible, basic functional group capable of hydrogen bonding or salt formation [4].
Piperidine-pyrazole hybrids emerged as strategic scaffolds in medicinal chemistry due to their dual advantages: the pyrazole moiety contributes to target binding via hydrogen bonding and π-π stacking interactions, while the piperidine-methylamine group enhances solubility and provides a handle for structural diversification. The specific compound 1006483-95-9 gained prominence as a key synthetic intermediate for kinase inhibitors, particularly following discoveries that structurally analogous compounds exhibit potent CHK1 (Checkpoint Kinase 1) inhibitory activity .
The development pathway of such hybrids accelerated with advances in reductive amination techniques. Early synthetic routes focused on simple N-alkylation of pyrazole nitrogens, but later optimizations enabled selective disubstitution of piperidine precursors to yield target molecules like 1006483-95-9. This compound represents an evolution from simpler analogs such as 1-((1-methyl-1H-pyrazol-4-yl)methyl)piperidin-3-amine (CAS 1019005-82-3) and 1-((1-methyl-1H-pyrazol-5-yl)methyl)piperidin-4-amine (CAS 1169955-48-9), where positional isomerism and amine group placement significantly influence bioactivity [7] [10].
The bioactivity of piperidine-pyrazole hybrids is theoretically anchored in molecular hybridization principles, which posit that combining pharmacophoric elements from distinct heterocycles can enhance target affinity or selectivity. For 1006483-95-9, three frameworks explain its significance:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1